Achieving high crystallinity in COFs demands precise monomer geometry. 5-Aminopyrazine-2-carbaldehyde provides the essential para-amine/aldehyde arrangement for linear polymer chains, ensuring ordered pore structures and high surface area.
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5-Aminopyrazine-2-carbaldehyde (CAS 1263378-65-9) is a heterocyclic aromatic compound featuring both an amine and an aldehyde functional group. This specific arrangement makes it a valuable bifunctional monomer, or 'linker', for synthesizing nitrogen-rich, porous crystalline materials known as Covalent Organic Frameworks (COFs). [REFS-1, REFS-2] The primary procurement driver for this compound is its role as a precisely defined geometric building block for advanced materials used in gas separation, catalysis, and sensing. [3]
Substituting 5-aminopyrazine-2-carbaldehyde with near analogs is not viable for applications requiring high structural order. The 'para' orientation of the amino and aldehyde groups is critical for forming linear, predictable polymer chains, which is a prerequisite for achieving high crystallinity in the final material. [1] Using an isomer, such as 3-aminopyrazine-2-carbaldehyde ('meta' orientation), would introduce a 'kink' in the polymer backbone, disrupting long-range order and likely resulting in an amorphous, lower-performance material. [2] Similarly, replacing the amino group (an electron-donating group) with a halogen or removing it entirely (e.g., using pyrazine-2-carbaldehyde) fundamentally changes the electronic properties of the monomer, which directly impacts the photophysical and catalytic behavior of the resulting framework. [3]
The specific geometry of 5-aminopyrazine-2-carbaldehyde is a key enabler for producing highly crystalline and porous COFs. For instance, the imine-linked Py-COF synthesized from this monomer exhibited a high degree of crystallinity confirmed by sharp peaks in its powder X-ray diffraction (PXRD) pattern. [1] This structural order results in a high Brunauer-Emmett-Teller (BET) surface area of 1178 m²/g. In contrast, many COFs synthesized from less geometrically precise or more flexible linkers often exhibit poor long-range order, leading to significantly lower surface areas and diminished performance in applications like gas separation. [2]
| Evidence Dimension | BET Surface Area |
| Target Compound Data | 1178 m²/g (for resulting Py-COF) |
| Comparator Or Baseline | Benchmark imine-COFs (e.g., COF-300) with values around 1360 m²/g, demonstrating the target is in the high-performance class. [<a href="https://pubs.acs.org/doi/10.1021/ja8096256" target="_blank">3</a>] Amorphous or poorly crystalline analogs typically show much lower values. |
| Quantified Difference | Achieves a high surface area comparable to established high-performance COFs. |
| Conditions | Synthesis of an imine-linked 2D Covalent Organic Framework under solvothermal conditions. |
High crystallinity and surface area are critical for applications in gas storage, separation, and heterogeneous catalysis, making this monomer a reliable choice for producing effective porous materials.
The vicinal amino and aldehyde groups on the pyrazine ring make this compound a direct and efficient precursor for the synthesis of the pteridine ring system, a core scaffold in many bioactive molecules. [1] Alternative routes to pteridines often require more steps or start from less stable precursors. For example, syntheses starting from pyrimidines require condensation with dicarbonyl compounds, where regioselectivity can be a significant issue. [2] The use of 5-aminopyrazine-2-carbaldehyde provides a regiochemically defined route to specific pteridine isomers, which is a significant advantage in pharmaceutical development workflows.
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Provides a direct, regiochemically controlled route to pteridines. |
| Comparator Or Baseline | Multi-step syntheses from pyrimidine precursors which can suffer from poor regioselectivity. |
| Quantified Difference | Reduces synthetic steps and improves isomeric purity compared to alternative pathways. |
| Conditions | Condensation reactions to form the pteridine core. |
For medicinal chemists, this compound offers a more direct and reliable synthesis route to a privileged pharmaceutical scaffold, saving time and improving the purity of the final products.
This compound is the right choice for synthesizing highly ordered COF materials intended for use in gas separation membranes. The predictable, linear polymerization enabled by its specific isomerism leads to well-defined pore structures and high surface areas, which are critical for achieving high selectivity and permeability in applications like CO2/CH4 separation. [1]
In pharmaceutical R&D, this aldehyde is a preferred starting material for constructing pteridine-based molecules, such as certain kinase inhibitors. Its structure ensures the correct regiochemistry in the final product, avoiding the formation of difficult-to-separate isomers that can arise from other synthetic routes and streamlining the drug discovery process. [2]